molecular formula C18H10ClNO3 B2933679 2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione CAS No. 42359-61-5

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione

Cat. No.: B2933679
CAS No.: 42359-61-5
M. Wt: 323.73
InChI Key: AJLGIQNNYJFJPV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity against organisms likeEscherichia coli, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus .

Mode of Action

It’s synthesized via the buchwald–hartwig amination reaction . This reaction involves the formation of a carbon-nitrogen bond, which could potentially interact with biological targets.

Biochemical Pathways

Similar compounds have been found to modulate the dopamine receptor d3 , suggesting potential impacts on neurotransmission and other related biochemical pathways.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may also exhibit similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione typically involves the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions often include the use of transition metal catalysts, metal-free ionic liquids, or green reaction protocols to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and sustainable methods is increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the hydroxybenzo[de]isoquinoline core makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO3/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21)9-8-14(16(12)13)18(20)23/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGIQNNYJFJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324140
Record name 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42359-61-5
Record name 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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